Methyl 2-isopropoxy-4,5-dimethylbenzoate
Description
Methyl 2-isopropoxy-4,5-dimethylbenzoate is a benzoate ester characterized by a methyl ester group, an isopropoxy substituent at position 2, and methyl groups at positions 4 and 5 on the aromatic ring. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler benzoate derivatives.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)16-12-7-10(4)9(3)6-11(12)13(14)15-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWYXLQJPSXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropoxy-4,5-dimethylbenzoate typically involves the esterification of 2-isopropoxy-4,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropoxy-4,5-dimethylbenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-isopropoxy-4,5-dimethylbenzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-isopropoxy-4,5-dimethylbenzoic acid and methanol.
Reduction: 2-isopropoxy-4,5-d
Biological Activity
Methyl 2-isopropoxy-4,5-dimethylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid. Its molecular formula is , and it features a benzoate moiety substituted with isopropoxy and dimethyl groups. The presence of these substituents may influence its biological activity by altering its interaction with various biological targets.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against a range of bacterial strains. A study demonstrated that certain esters derived from benzoic acid had Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines. Preliminary results suggest that this compound exhibits moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at higher concentrations (≥100 μmol/L). Table 1 summarizes the cytotoxicity results across different cell lines:
| Cell Line | IC50 (μmol/L) | Remarks |
|---|---|---|
| MDCK | >100 | Low toxicity observed |
| HeLa | 80 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 60 | Significant inhibition |
3. Anti-inflammatory Properties
Esters like this compound have been investigated for their anti-inflammatory effects. In a study focusing on inflammatory markers in vitro, the compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. The introduction of bulky isopropoxy and dimethyl groups enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. Studies have shown that modifications at the para and ortho positions of the benzene ring significantly affect the compound's potency .
Case Study: Anticancer Activity
In a recent study, this compound was tested against various cancer cell lines to assess its anticancer potential. The results indicated that the compound could induce apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation associated with apoptotic processes.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other 2-substituted benzoate esters, differing primarily in the substituents at positions 4 and 5. Key analogues include:
- Methyl 4,5-difluoro-2-isopropoxybenzoate (CAS 1394955-02-2): Features fluorine atoms at positions 4 and 5 instead of methyl groups .
- Methyl 2-isopropoxy-4-methylbenzoate : Contains a single methyl group at position 4.
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
<sup>a</sup>LogP (octanol-water partition coefficient) estimated using fragment-based methods.
Key Observations :
- Molecular Mass : The difluoro analogue has a higher molar mass (230.21 g/mol) due to fluorine’s atomic weight (19 vs. 12 for carbon), despite fewer carbon atoms .
- Lipophilicity: Methyl substituents increase LogP (3.5 vs. 2.8), indicating greater hydrophobicity compared to the fluorinated analogue. This aligns with methyl groups being electron-donating and nonpolar, whereas fluorine’s electronegativity introduces polarity.
- Solubility : The difluoro compound is expected to have slightly higher aqueous solubility due to polar C-F bonds, whereas the methylated derivative favors organic solvents.
Research Findings
- Synthetic Accessibility : Methyl 4,5-difluoro-2-isopropoxybenzoate is commercially available, suggesting established synthetic routes for such analogues . Fluorination typically requires specialized reagents (e.g., DAST), while methylation is achieved via alkylation or Friedel-Crafts reactions.
- Reactivity: Fluorine’s electron-withdrawing nature may enhance the electrophilicity of the aromatic ring, increasing susceptibility to nucleophilic substitution.
- Biological Implications : Fluorinated benzoates are explored in pharmaceuticals for metabolic stability and bioavailability. Methylated variants, like the subject compound, may serve as intermediates in agrochemicals or fragrances due to their lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
